molecular formula C9H7Cl2NO4 B14352640 [(2,6-Dichlorobenzamido)oxy]acetic acid CAS No. 96049-16-0

[(2,6-Dichlorobenzamido)oxy]acetic acid

Katalognummer: B14352640
CAS-Nummer: 96049-16-0
Molekulargewicht: 264.06 g/mol
InChI-Schlüssel: IFWXLHZVIJICIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,6-Dichlorobenzamido)oxy]acetic acid is an organic compound that features a benzamido group substituted with two chlorine atoms at the 2 and 6 positions, linked to an acetic acid moiety through an oxy linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Dichlorobenzamido)oxy]acetic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with glycine under basic conditions to form the intermediate 2,6-dichlorobenzamidoacetic acid. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

[(2,6-Dichlorobenzamido)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dichlorobenzoic acid derivatives.

    Reduction: Formation of dichlorobenzyl alcohol derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Wissenschaftliche Forschungsanwendungen

[(2,6-Dichlorobenzamido)oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(2,6-Dichlorobenzamido)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Vergleich Mit ähnlichen Verbindungen

[(2,6-Dichlorobenzamido)oxy]acetic acid can be compared with other similar compounds, such as:

    [(2,4-Dichlorobenzamido)oxy]acetic acid: Similar structure but with chlorine atoms at the 2 and 4 positions.

    [(2,6-Difluorobenzamido)oxy]acetic acid: Similar structure but with fluorine atoms instead of chlorine.

    [(2,6-Dichlorobenzamido)oxy]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity.

Eigenschaften

CAS-Nummer

96049-16-0

Molekularformel

C9H7Cl2NO4

Molekulargewicht

264.06 g/mol

IUPAC-Name

2-[(2,6-dichlorobenzoyl)amino]oxyacetic acid

InChI

InChI=1S/C9H7Cl2NO4/c10-5-2-1-3-6(11)8(5)9(15)12-16-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14)

InChI-Schlüssel

IFWXLHZVIJICIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NOCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.